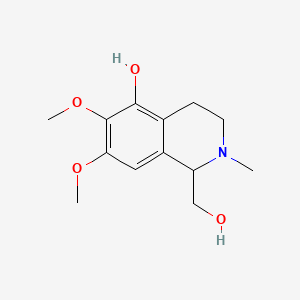
Deglucopterocereine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deglucopterocereine is a natural product found in Pterocereus gaumeri with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Deglucopterocereine is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The structure of this compound has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has been particularly noted for its unique N-oxide form, which has implications for its biological activity and potential therapeutic uses .
Pharmacological Applications
This compound exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry. Here are some notable applications:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Research indicates that certain alkaloids can inhibit cancer cell proliferation, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : Alkaloids are known for their anti-inflammatory effects. This compound's structural similarity to other known anti-inflammatory agents suggests it may also possess similar properties .
- Neuroprotective Potential : Some studies have indicated that compounds derived from cacti may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Biochemical Research
This compound's role in biochemical research is significant due to its unique structure and properties:
- Mechanistic Studies : Research on this compound includes investigations into its mechanism of action at the cellular level, particularly how it interacts with various biological pathways. This can provide insights into its potential therapeutic effects .
- Natural Product Synthesis : The compound serves as a model for synthetic studies aimed at developing new pharmaceuticals based on natural products. Understanding its biosynthesis can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Case Studies
- Antitumor Activity Study :
- Neuroprotective Effects :
- Inflammation Model :
Data Table: Summary of Applications
Propiedades
Número CAS |
70475-63-7 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C13H19NO4/c1-14-5-4-8-9(10(14)7-15)6-11(17-2)13(18-3)12(8)16/h6,10,15-16H,4-5,7H2,1-3H3 |
Clave InChI |
CGNTUKTXUKHAEG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |
SMILES canónico |
CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |
Sinónimos |
deglucopterocereine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















